molecular formula C4H8ClNS2 B092910 4-Methyl1,3-dithiolan-2-iminium chloride CAS No. 1003-39-0

4-Methyl1,3-dithiolan-2-iminium chloride

Cat. No. B092910
CAS RN: 1003-39-0
M. Wt: 169.7 g/mol
InChI Key: UCXWOQXSESRMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl1,3-dithiolan-2-iminium chloride (MDT) is a synthetic compound that has been widely used in scientific research. It is a positively charged molecule that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

4-Methyl1,3-dithiolan-2-iminium chloride reacts with thiols via a nucleophilic addition reaction, forming a thioether product. The reaction is facilitated by the positive charge on the 4-Methyl1,3-dithiolan-2-iminium chloride molecule, which attracts the negatively charged sulfur atom in the thiol. The resulting yellow-colored product is stable and can be measured spectrophotometrically.

Biochemical And Physiological Effects

4-Methyl1,3-dithiolan-2-iminium chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl1,3-dithiolan-2-iminium chloride has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, 4-Methyl1,3-dithiolan-2-iminium chloride has been reported to have antimicrobial activity against some bacteria and fungi.

Advantages And Limitations For Lab Experiments

4-Methyl1,3-dithiolan-2-iminium chloride is a versatile reagent that can be used for the detection of thiols in various samples, including biological fluids and tissues. It is easy to use and can be measured spectrophotometrically. However, 4-Methyl1,3-dithiolan-2-iminium chloride has some limitations in lab experiments. It can react with other compounds, such as disulfides and sulfenic acids, leading to false positive results. In addition, 4-Methyl1,3-dithiolan-2-iminium chloride is not specific to thiols and can react with other nucleophiles, such as amines and hydroxyl groups.

Future Directions

There are several future directions for the use of 4-Methyl1,3-dithiolan-2-iminium chloride in scientific research. One potential application is in the development of new drugs for the treatment of diseases, such as Alzheimer's and Parkinson's. 4-Methyl1,3-dithiolan-2-iminium chloride has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. Inhibiting these enzymes could potentially lead to the development of new drugs for the treatment of these diseases. Another potential application is in the development of new sensors for the detection of thiols in biological samples. 4-Methyl1,3-dithiolan-2-iminium chloride could be used as a precursor for the synthesis of new fluorescent or colorimetric sensors that are more specific and sensitive than the current methods.

Synthesis Methods

4-Methyl1,3-dithiolan-2-iminium chloride is synthesized by reacting 4-methyl-1,3-dithiolane-2-thione with methyl iodide in the presence of sodium hydroxide. The reaction yields 4-Methyl1,3-dithiolan-2-iminium chloride as a white crystalline solid, which is purified by recrystallization. The purity of the compound is confirmed by NMR and IR spectroscopy.

Scientific Research Applications

4-Methyl1,3-dithiolan-2-iminium chloride has been extensively used in scientific research as a reagent for the detection of thiols. It reacts with thiols to form a yellow-colored product, which can be easily measured spectrophotometrically. 4-Methyl1,3-dithiolan-2-iminium chloride has also been used as a precursor for the synthesis of other compounds, such as dithiolane derivatives and thioethers.

properties

CAS RN

1003-39-0

Product Name

4-Methyl1,3-dithiolan-2-iminium chloride

Molecular Formula

C4H8ClNS2

Molecular Weight

169.7 g/mol

IUPAC Name

4-methyl-1,3-dithiolan-2-imine;hydrochloride

InChI

InChI=1S/C4H7NS2.ClH/c1-3-2-6-4(5)7-3;/h3,5H,2H2,1H3;1H

InChI Key

UCXWOQXSESRMSP-UHFFFAOYSA-N

SMILES

CC1CSC(=N)S1.Cl

Canonical SMILES

CC1CSC(=[NH2+])S1.[Cl-]

Other CAS RN

1003-39-0

Origin of Product

United States

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